4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a phenyl group at position 1, a chloro group at position 4, and an aldehyde group at position 5. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures, followed by heating . This reaction introduces the chloro and aldehyde groups at the desired positions on the pyrazole ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Vilsmeier-Haack reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-chloro-1-phenyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-chloro-1-phenyl-1H-pyrazole-5-methanol.
Substitution: 4-amino-1-phenyl-1H-pyrazole-5-carbaldehyde or 4-thio-1-phenyl-1H-pyrazole-5-carbaldehyde.
Scientific Research Applications
4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: The compound is explored for its potential as a lead compound in drug discovery and development.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways vary depending on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
4-chloro-1-phenyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-chloro-2-phenylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-12-13(10(9)7-14)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNCMFDKZCWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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